

# Bodipy 558/568 C12: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Bodipy 558/568 C12

Cat. No.: B606313

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An in-depth exploration of the fluorescent fatty acid analog, **Bodipy 558/568 C12**, for professionals in research, science, and drug development. This guide details its properties, applications, and the experimental protocols for its use in cellular and molecular biology.

**Bodipy 558/568 C12** is a fluorescently labeled long-chain fatty acid analog that has become an invaluable tool for researchers studying lipid metabolism. Its unique photophysical properties, including high fluorescence quantum yield and relative insensitivity to environmental polarity, make it an ideal probe for visualizing the uptake, trafficking, and storage of fatty acids within living cells. This technical guide provides a comprehensive overview of **Bodipy 558/568 C12**, its applications, and detailed protocols for its use.

## Core Properties and Spectral Characteristics

**Bodipy 558/568 C12** consists of a twelve-carbon fatty acid (lauric acid) linked to a Bodipy (boron-dipyrromethene) fluorophore. This structure allows it to mimic natural fatty acids and be incorporated into cellular lipid metabolic pathways. The key quantitative properties of **Bodipy 558/568 C12** are summarized in the table below, providing a quick reference for experimental setup and data interpretation.

Property	Value	Reference(s)
Chemical Name	4,4-Difluoro-5-(2-Thienyl)-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid	[1]
Molecular Formula	C <sub>25</sub> H <sub>31</sub> BF <sub>2</sub> N <sub>2</sub> O <sub>2</sub> S	[2]
Molecular Weight	472.40 g/mol	[2]
Excitation Maximum (λ <sub>ex</sub> )	558 nm	[3][4]
Emission Maximum (λ <sub>em</sub> )	568 nm	[3][4]
Quantum Yield	High (approaching 0.9 in lipid environments)	[3]
Molar Extinction Coefficient	> 80,000 M <sup>-1</sup> cm <sup>-1</sup>	[3]
Appearance	Red to black powder, film, or oil	[2]
Solubility	Soluble in DMSO and DMF	[5]

## Applications in Cellular Biology

The primary application of **Bodipy 558/568 C12** is as a tracer for fatty acids in living cells. Its fluorescence allows for the real-time visualization of:

- **Fatty Acid Uptake:** Researchers can monitor the rate and mechanisms of fatty acid entry into cells.
- **Lipid Droplet Dynamics:** As a substrate for neutral lipid synthesis, it readily incorporates into triacylglycerols and cholesterol esters, the main components of lipid droplets. This allows for the study of lipid droplet formation, growth, and mobilization.[2]
- **Fatty Acid Trafficking:** The movement of the fluorescent analog between different organelles, such as the endoplasmic reticulum, mitochondria, and lipid droplets, can be tracked to elucidate the pathways of intracellular lipid transport.

## Experimental Protocols

Accurate and reproducible results with **Bodipy 558/568 C12** rely on carefully designed and executed experimental protocols. Below are detailed methodologies for common applications.

### Lipid Droplet Staining in Live Cells

This protocol outlines the steps for labeling lipid droplets in cultured mammalian cells.

Materials:

- **Bodipy 558/568 C12** stock solution (1-10 mM in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Live-cell imaging microscopy setup with appropriate filter sets (e.g., for Cy3 or TRITC)

Procedure:

- **Cell Preparation:** Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
- **Preparation of Staining Solution:** Dilute the **Bodipy 558/568 C12** stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10  $\mu\text{M}$ . The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
- **Cell Staining:** Remove the existing culture medium from the cells and replace it with the staining solution.
- **Incubation:** Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 15-60 minutes. The incubation time can be adjusted to control the degree of lipid droplet labeling.
- **Washing:** Gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess probe.

- Imaging: Immediately image the cells using a fluorescence microscope. **Bodipy 558/568 C12** can be excited using a laser line around 561 nm, and the emission can be collected between 570 and 620 nm.

## Fatty Acid Uptake Assay

This protocol describes a method to quantify the uptake of fatty acids by a cell population using fluorescence microscopy or flow cytometry.

Materials:

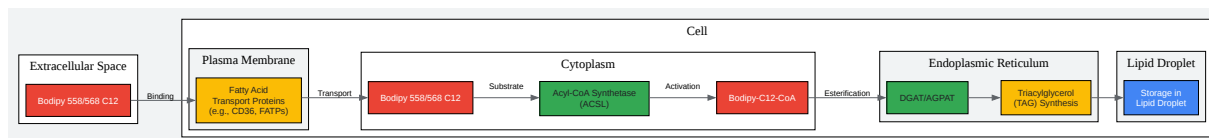
- **Bodipy 558/568 C12** stock solution (1-10 mM in DMSO)
- Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)
- Cells of interest
- Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

- Cell Preparation: Seed cells in a multi-well plate suitable for the chosen detection method.
- Preparation of Uptake Solution: Prepare a working solution of **Bodipy 558/568 C12** in serum-free medium or HBSS at a final concentration of 1-5  $\mu$ M.
- Initiation of Uptake: Remove the culture medium and add the uptake solution to the cells.
- Time-Course Measurement: For kinetic studies, measure the fluorescence intensity at different time points (e.g., 1, 5, 10, 15, 30 minutes) using a plate reader or by acquiring images for subsequent analysis. For endpoint assays, incubate for a fixed period.
- Termination of Uptake: To stop the uptake, rapidly wash the cells with ice-cold PBS.
- Quantification: Analyze the fluorescence intensity of the cells. For microscopy-based assays, quantify the mean fluorescence intensity per cell using image analysis software. For flow cytometry, determine the mean fluorescence intensity of the cell population.

## Visualizing Cellular Processes

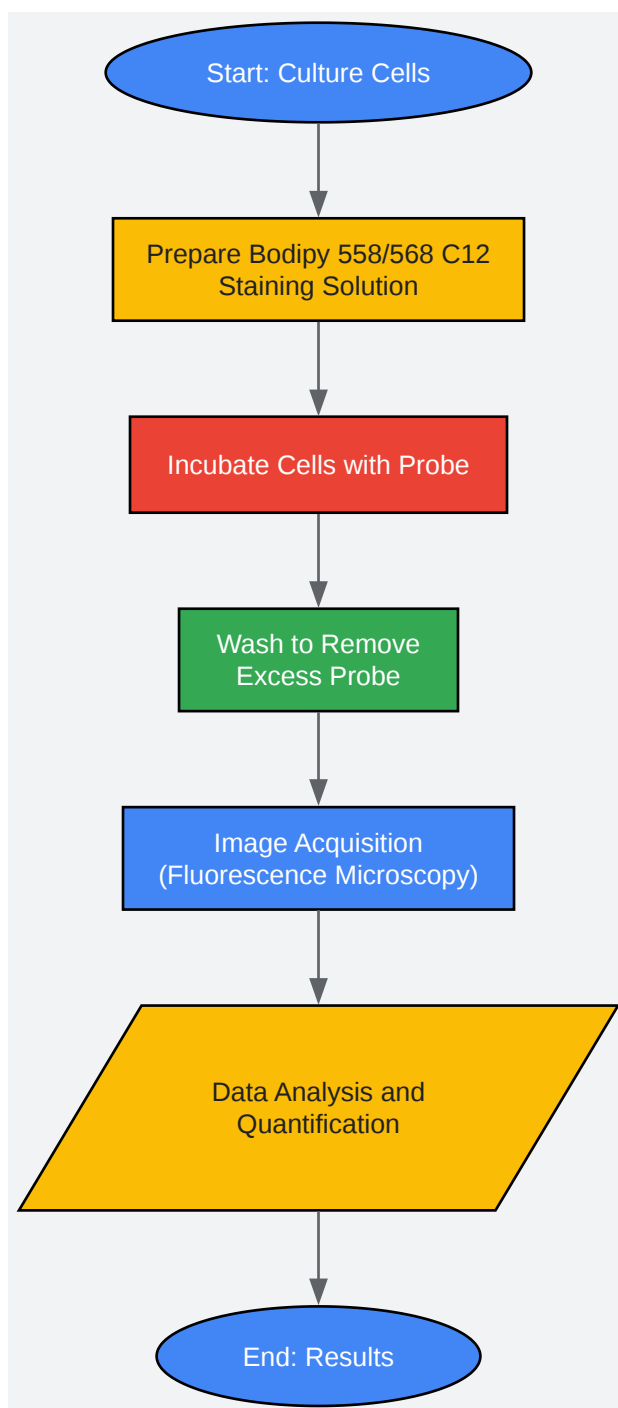
Diagrams generated using Graphviz can help to visualize the complex cellular pathways and experimental workflows involving **Bodipy 558/568 C12**.



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Caption: Cellular uptake and metabolic fate of **Bodipy 558/568 C12**.

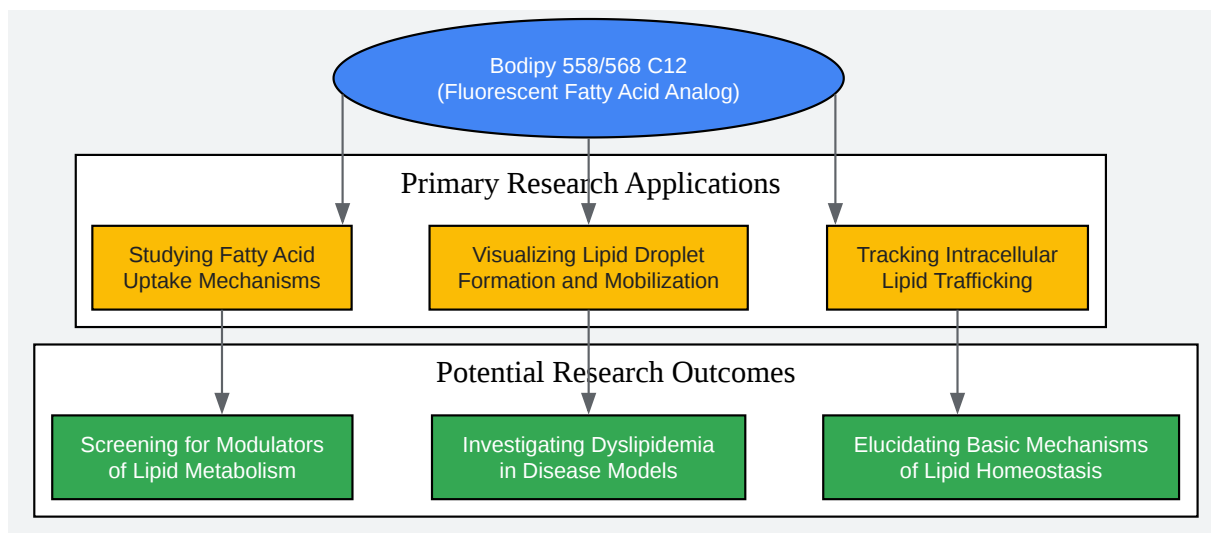
This signaling pathway illustrates the journey of **Bodipy 558/568 C12** from the extracellular environment into the cell, its activation, and subsequent incorporation into triacylglycerols for storage in lipid droplets.



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Caption: A typical experimental workflow for lipid droplet staining.

This diagram provides a clear, step-by-step visualization of a standard protocol for using **Bodipy 558/568 C12** to label and analyze lipid droplets in a research setting.



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Caption: Logical relationships of **Bodipy 558/568 C12** applications.

This diagram illustrates how the fundamental properties of **Bodipy 558/568 C12** as a fluorescent fatty acid analog lead to its various research applications, which in turn can contribute to significant outcomes in drug discovery, disease modeling, and fundamental biological understanding.

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## References

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